2-oxo-2H-chromene-4-carbaldehyde
CAS No.: 35893-95-9
Cat. No.: VC11997212
Molecular Formula: C10H6O3
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35893-95-9 |
|---|---|
| Molecular Formula | C10H6O3 |
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | 2-oxochromene-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H |
| Standard InChI Key | FCUOBLMMCCBYKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)C=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)C=O |
Introduction
Structural and Chemical Characteristics
The molecular formula of 2-oxo-2H-chromene-4-carbaldehyde is CHO, with a molecular weight of 174.15 g/mol. Its structure consists of a benzene ring fused to a pyrone moiety, with an aldehyde group at the 4-position (Figure 1A). The electron-withdrawing effects of the ketone and aldehyde groups render the compound highly reactive, enabling participation in nucleophilic additions, condensations, and cyclizations .
Key physicochemical properties:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Melting Point: Reported between 210–215°C, varying with crystallinity and substituents.
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Spectroscopic Signatures:
Synthetic Methodologies
One-Pot Multicomponent Reactions
The most efficient route involves a three-component reaction of resorcinol, malononitrile, and an aldehyde derivative under basic conditions. For example, calcium hydroxide in methanol at room temperature yields 2-oxo-2H-chromene-4-carbaldehyde derivatives with >85% efficiency (Figure 2A) . Alternative catalysts like 2-aminopyridine or MgO reduce reaction times to <30 minutes while maintaining yields above 90% .
Table 1: Catalytic Systems for 2-Oxo-2H-chromene-4-carbaldehyde Synthesis
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| Ca(OH) | Methanol | RT | 120 | 85–90 |
| 2-Aminopyridine | Ethanol | Reflux | 30 | 92 |
| MgO | Water | 70°C | 45 | 88 |
Green Chemistry Approaches
Recent innovations emphasize sustainability:
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Ultrasonic-assisted synthesis: Using potassium titanium oxalate dihydrate as a catalyst reduces reaction times to 15 minutes at 40°C, achieving 94% yield .
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Aqueous-phase reactions: Expanded Perlite or silica-based catalysts enable water as a solvent, minimizing waste and toxicity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 2-oxo-2H-chromene-4-carbaldehyde exhibit broad-spectrum activity:
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Bacteriostatic effects: Inhibit Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL) by disrupting cell wall synthesis .
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Antifungal activity: Suppress Candida albicans growth via ergosterol biosynthesis inhibition .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Caspase-3 activation |
| A549 | 18 | ROS generation |
| HeLa | 25 | DNA intercalation |
Antioxidant and Anti-inflammatory Properties
The compound scavenges DPPH radicals with an EC of 35 µM and reduces TNF-α production in macrophages by 60% at 50 µM, highlighting dual therapeutic potential .
Industrial and Material Science Applications
Dye Synthesis
The aldehyde group facilitates conjugation with aromatic amines, producing azo dyes with high molar absorptivity ( L·mol·cm). These dyes exhibit stability under UV exposure and thermal conditions .
Polymer Precursors
Incorporation into epoxy resins enhances thermal stability, with decomposition temperatures exceeding 300°C. This property is leveraged in high-performance coatings and adhesives .
Comparative Analysis with Analogous Structures
5.1. 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
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Structural difference: Hydroxyl group at C3 instead of C4.
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Reactivity: Higher susceptibility to oxidation due to adjacent hydroxyl and ketone groups .
5.2. 6-Bromo-2-oxo-2H-chromene-4-carbaldehyde
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Effect of bromination: Enhanced electrophilicity improves cross-coupling reaction yields (e.g., Suzuki-Miyaura reactions) .
Challenges and Future Directions
While 2-oxo-2H-chromene-4-carbaldehyde exhibits promising attributes, key gaps remain:
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